Antitumor agent-191

HSV-1 Antiviral EC50

Researchers often struggle to find single small-molecule probes with quantified dual anticancer and antiviral activity. Antitumor agent-191 (Compound 7) solves this with validated panel data. - **Cytotoxicity**: IC50 19.58 µM (HepG2), 28.00 µM (MCF-7), and 39.36 µM (WI-38 fibroblasts), enabling selectivity ratio calculation (~2.0x cancer vs. normal). - **Antiviral potency**: EC50 = 0.03 µM (HSV-1) and 0.81 µM (HIV-1), comparable to AZT. - **Mechanism research**: Activates Bax-caspase 3 apoptosis and modulates GPX4 ferroptosis pathways. Supplied as a synthetic small molecule (C22H14N12S2, MW 510.6). Ideal for SAR benchmarking, selectivity assays, and oncogenic virus co-culture models.

Molecular Formula C22H14N12S2
Molecular Weight 510.6 g/mol
Cat. No. B15565381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-191
Molecular FormulaC22H14N12S2
Molecular Weight510.6 g/mol
Structural Identifiers
InChIInChI=1S/C22H14N12S2/c23-17-13(5-25-21-27-9-29-33(17)21)19-31-15(7-35-19)11-1-2-12(4-3-11)16-8-36-20(32-16)14-6-26-22-28-10-30-34(22)18(14)24/h1-10H,23-24H2
InChIKeyMSLQDKLKSKIPDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Activity Antitumor Agent-191: Overview


Antitumor agent-191 (Compound 7) is a synthetic pyrazolopyrimidine derivative with a molecular formula of C₂₂H₁₄N₁₂S₂ and a molecular weight of 510.56 g/mol [1]. It is characterized as a fused pyrimidine heterocycle connected to a thiazole moiety [1]. This compound has demonstrated dual bioactivity in vitro, exhibiting both antiviral efficacy against HSV-1 and HIV-1 and antiproliferative activity against a panel of cancer cell lines [1].

Bioactivity profile
Reported dual cytotoxicity and antiviral research compound
Chemotype
Distinct 1,4-phenylene-bridged bis(thiazole) scaffold, not a conventional antitumor agent
Research context
Supports cell-model endpoint and antiviral screening studies

Critical Selection Factors for Antitumor Agent-191


Direct substitution with structurally related pyrazolopyrimidine analogs is not feasible due to the significant variance in both antiviral and antitumor potency observed within this chemical series. A systematic screen of 20 novel heterocyclic derivatives revealed that minor structural modifications lead to substantial differences in biological activity [1]. For instance, while Antitumor agent-191 (Compound 7) exhibits potent HSV-1 inhibition, closely related compounds in the same study showed markedly lower efficacy, underscoring the critical role of the specific thiazole-linked pyrazolopyrimidine scaffold in conferring the observed dual-activity profile [1].

Antitumor agent-191
Analog substitution
Close azolopyrimidine analogs (e.g., Compound 5, 9) show measurable potency shifts in specific cell lines and lack equivalent antiviral EC50.
Antitumor agent-191
Standard-of-care comparator
5-FU exhibits a different cytotoxicity-antiviral balance; reported potency rankings are cell-line dependent and may not transfer across models.

Quantitative Differentiation from Analogs and Standards


Comparative Antitumor Potency in HepG2 Liver Cancer Cells

In a direct comparative study of 20 novel fused pyrimidine derivatives, Antitumor agent-191 (Compound 7) demonstrated the highest reduction in HSV-1 viral plaques (49%) and the lowest EC50 value (0.03 μM) among the active compounds tested [1]. This potency is superior to that of compound 5 (45% reduction, EC50 0.05 μM) and compound 9 (41% reduction, EC50 0.09 μM) [1].

HepG2 IC50 Comparison
Head-to-head
Target: 19.58 μM
vs Compound 5: 18.76 μM
vs 5-FU: 34.05 μM
Supports cell-model potency ranking
MTT assay, 48 h; reported rank
HSV-1 Antiviral EC50

Potency in MCF-7 Breast Adenocarcinoma Cells vs. Analog

Antitumor agent-191 (Compound 7) exhibited an EC50 of 0.81 μM against HIV-1 in vitro, which is comparable to the activity of the positive control, azidothymidine (AZT), which had an EC50 of 0.70 μM in the same assay [1]. The selectivity index (SI) for Compound 7 was >100, similar to that of AZT (SI = 50.86) [1].

MCF-7 IC50 Comparison
Head-to-head
Target: 28.00 μM
vs Compound 9: 30.45 μM
vs 5-FU: 24.68 μM
Reported cell-model potency context
MTT assay, 48 h; intermediate rank
HIV-1 Antiviral EC50

Dual Antiviral Activity Against HSV-1 and HIV-1

Antitumor agent-191 (Compound 7) demonstrates a distinct antiproliferative profile with varying potency across different cancer cell lines . It exhibits the highest sensitivity in Vero cells (IC50 = 18.3 μM) and HepG2 cells (IC50 = 19.6 μM), with moderate activity against MCF-7 (IC50 = 28 μM) and lower activity against WI-38 (IC50 = 39.3 μM) . This differential sensitivity suggests a specific, rather than broadly cytotoxic, mechanism of action that may be exploited in targeted research applications.

Antiviral EC50
Cross-study comparable
HSV-1: 0.03 μM
HIV-1: 0.81 μM (cf. AZT 0.70 μM)
Supports antiviral screening context
CPE reduction assay; reported potency
Anticancer IC50 Cytotoxicity

Cytotoxicity in Normal Fibroblasts and Therapeutic Window

In the context of antiviral screening, the cytotoxicity of Antitumor agent-191 (Compound 7) on Vero cells was measured with a CC50 of 0.03 μM [1]. This value is notably lower than that of other active compounds in the same study, such as compound 5 (CC50 = 0.09 μM) and compound 9 (CC50 = 0.07 μM), indicating a more potent cytotoxic effect on this particular cell line [1].

Normal vs. Cancer Cell Selectivity
Class-level inference
WI-38 IC50: 39.36 μM
HepG2: 19.58 μM / Vero: 18.33 μM
Reported tumor-cell model response context
2.0–2.1× fold difference; requires validation
Cytotoxicity CC50 Selectivity

Validated Research Applications


Dual-Activity Studies in Viral Oncology

Given its proven and quantifiable anti-HSV-1 (EC50 = 0.03 μM) and anti-HIV-1 (EC50 = 0.81 μM) activity [1], Antitumor agent-191 is ideally suited for in vitro studies investigating viral replication mechanisms, entry inhibition, or as a reference compound in screening assays for novel antiviral agents targeting these viruses.

SAR Studies for Fused Pyrimidine-Thiazole Chemotypes

The compound's distinct IC50 values across a panel of cancer cell lines—including HepG2 (19.6 μM), Vero (18.3 μM), MCF-7 (28 μM), and WI-38 (39.3 μM) —make it a valuable tool for research requiring a compound with differential antiproliferative activity. It can be used to calibrate sensitivity assays or to study cell-type specific responses to a pyrazolopyrimidine scaffold.

In Vitro Selectivity Screening for Therapeutic Windows

The low CC50 value (0.03 μM) observed in Vero cells [1] positions Antitumor agent-191 as a potent cytotoxic agent in this widely used cell line. This makes it suitable for research focused on understanding the mechanisms of pyrazolopyrimidine-induced cytotoxicity or as a positive control in Vero cell-based toxicity screening panels.

Mechanistic Studies of Apoptosis and Ferroptosis

As a well-characterized member of the fused pyrimidine derivative class with published synthetic routes and biological data [1], Antitumor agent-191 serves as an excellent reference compound for medicinal chemists exploring SAR around the pyrazolopyrimidine core. Its dual antiviral and antiproliferative profile provides a benchmark for evaluating the impact of structural modifications on bioactivity.

Application
Selection Property
Validation Focus
Viral-oncology co-culture studies
Dual cytotoxicity-antiviral profile
Endpoint cross-validation in infected models
SAR benchmark for pyrimidine-thiazole chemotypes
Characterized cell-line potency baseline
Potency shift vs. reference data review
In vitro tumor-cell selectivity screening
Differential cytotoxicity (normal vs. cancer cells)
Therapeutic window benchmarking (cell-model)
Apoptosis/ferroptosis pathway probe
Reported Bax-caspase 3 / GPX4 modulation
Mechanistic endpoint dose-response validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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